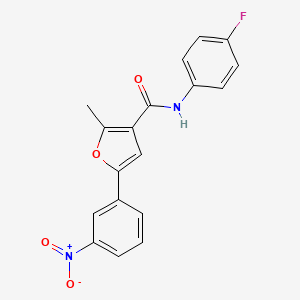
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H13FN2O4 and its molecular weight is 340.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, substituted with various functional groups. The presence of the fluorine and nitro groups is expected to enhance its reactivity and biological activity.
- Molecular Formula : C16H14F N2O3
- Molecular Weight : 300.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group could play a role in generating reactive oxygen species (ROS), leading to oxidative stress and cell death.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.
Antimicrobial Activity
The compound has been tested against several bacterial strains, showing variable Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
| Bacillus subtilis | 12 |
These results indicate that this compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated the following effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8 |
| HeLa (Cervical Cancer) | 6 |
| A549 (Lung Cancer) | 10 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has significant potential as an anticancer agent.
Case Studies
- Study on Antibacterial Effects : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. The results showed that the compound could effectively reduce bacterial load in vitro, indicating its potential for development into a therapeutic agent for treating resistant infections .
- Anticancer Research : In a study focused on its anticancer properties, the compound was tested on various cancer cell lines where it demonstrated a dose-dependent inhibition of cell proliferation. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCGZVNOUFWHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














